molecular formula C17H18N2O7 B134772 N(3)-Phenacyluridine CAS No. 144405-50-5

N(3)-Phenacyluridine

Cat. No. B134772
M. Wt: 362.3 g/mol
InChI Key: ABVJRGKUSBWHJY-DTZQCDIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(3)-Phenacyluridine (PAU) is a modified nucleoside that has gained attention in scientific research due to its unique properties. PAU is an analog of uridine, which is a component of RNA. The modification of uridine with a phenacyl group at the N(3) position enhances the reactivity of the nucleoside and makes it a useful tool in various biochemical and physiological studies.

Mechanism Of Action

N(3)-Phenacyluridine's mechanism of action is based on its reactivity at the N(3) position. N(3)-Phenacyluridine can react with various nucleophiles, including proteins and RNA molecules. The phenacyl group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can react with nearby nucleophiles, allowing researchers to study protein-RNA interactions or modify RNA molecules.

Biochemical And Physiological Effects

N(3)-Phenacyluridine's effects on biochemical and physiological processes are still being studied. However, it has been shown that N(3)-Phenacyluridine can be incorporated into RNA molecules without affecting RNA stability or function significantly. Additionally, N(3)-Phenacyluridine has been shown to be a potent inhibitor of RNA editing enzymes, making it a potential tool for studying RNA editing pathways.

Advantages And Limitations For Lab Experiments

N(3)-Phenacyluridine has several advantages as a tool for scientific research. N(3)-Phenacyluridine is relatively easy to synthesize, and it can be incorporated into RNA molecules without significantly affecting RNA stability or function. Additionally, N(3)-Phenacyluridine can be used to study protein-RNA interactions and RNA editing pathways. However, N(3)-Phenacyluridine's reactivity can be a limitation in some experiments, and its effects on physiological processes are still being studied.

Future Directions

Could include the development of new methods for incorporating N(3)-Phenacyluridine into RNA molecules, the study of N(3)-Phenacyluridine's effects on RNA structure and function, and the use of N(3)-Phenacyluridine in the development of new RNA-based therapeutics. Additionally, N(3)-Phenacyluridine could be used to study RNA degradation pathways and the regulation of RNA expression. Overall, N(3)-Phenacyluridine's potential applications in scientific research are vast, and its study could lead to new insights into RNA biology.

Synthesis Methods

N(3)-Phenacyluridine can be synthesized by reacting uridine with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction occurs at the N(3) position of uridine, resulting in the formation of N(3)-Phenacyluridine. The synthesis of N(3)-Phenacyluridine is relatively straightforward and can be done using standard laboratory techniques.

Scientific Research Applications

N(3)-Phenacyluridine has been used in various scientific research applications due to its unique properties. N(3)-Phenacyluridine can be incorporated into RNA molecules, allowing researchers to study RNA structure and function. N(3)-Phenacyluridine can also be used as a photoaffinity label to study protein-RNA interactions. Additionally, N(3)-Phenacyluridine can be used as a tool to study RNA editing and splicing, as well as RNA degradation pathways.

properties

CAS RN

144405-50-5

Product Name

N(3)-Phenacyluridine

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-phenacylpyrimidine-2,4-dione

InChI

InChI=1S/C17H18N2O7/c20-9-12-14(23)15(24)16(26-12)18-7-6-13(22)19(17(18)25)8-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,20,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1

InChI Key

ABVJRGKUSBWHJY-DTZQCDIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

synonyms

N(3)-phenacyluridine

Origin of Product

United States

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